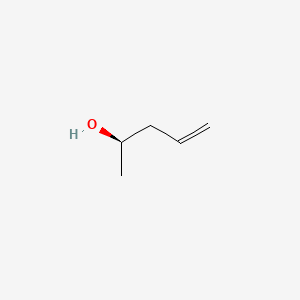

(R)-(-)-4-Penten-2-ol

Description

Significance of Chirality in Synthetic Methodologies

Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and is of paramount importance in organic chemistry. numberanalytics.com The term "chiral" describes a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. numberanalytics.comhilarispublisher.com This asymmetry often arises from a carbon atom bonded to four different substituents, known as a chiral center. hilarispublisher.com

The significance of chirality is profound, as it influences the physical, chemical, and biological properties of molecules. numberanalytics.comnumberanalytics.com Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different effects in biological systems. das-wissen.de This is because biological entities, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. hilarispublisher.comyoutube.com A well-known example is the drug thalidomide, where one enantiomer was effective as a sedative while the other caused severe birth defects. das-wissen.de Consequently, the ability to control chirality during synthesis—a practice known as stereocontrol—is a crucial aspect of modern organic chemistry, particularly in the pharmaceutical industry. numberanalytics.comdas-wissen.de The targeted synthesis of a single, desired enantiomer ensures the safety and efficacy of many drugs. hilarispublisher.com

(R)-(-)-4-Penten-2-ol as a Prototypical Chiral Synthon

This compound is a valuable chiral building block in organic synthesis. guidechem.comchemicalbook.com As a chiral alcohol, it contains a stereocenter at the second carbon position (C2), which imparts its optical activity. Its structure features both a hydroxyl group and a terminal double bond, making it a versatile synthon for the construction of more complex chiral molecules.

One common method for its synthesis involves the reaction of acetaldehyde (B116499) with (-)-diisopinocampheylallylborane in diethyl ether, followed by oxidative workup. chemicalbook.com This process yields this compound as a colorless liquid. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64584-92-5 sigmaaldrich.com |

| Molecular Formula | C₅H₁₀O sigmaaldrich.com |

| Molecular Weight | 86.13 g/mol sigmaaldrich.comnih.gov |

| Boiling Point | 115-116 °C sigmaaldrich.comchemicalbook.com |

| Density | 0.837 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4240 sigmaaldrich.com |

| Optical Activity | [α]20/D −5.0°, neat sigmaaldrich.com |

The utility of this compound as a chiral synthon is demonstrated in its application in the total synthesis of various natural products. For instance, it has been used as a starting material for synthesizing ophiocerins, a group of compounds isolated from freshwater fungi. arkat-usa.orgpsu.edu It also serves as a key reactant in the synthesis of dothideopyrones E and F, which are secondary metabolites from an endolichenic fungus. acs.org Furthermore, it is a reactant in the preparation of aigialomycin D and its analogues, which have been studied for their potential to inhibit protein kinases involved in cancer pathways. chemicalbook.com

Historical Development of Stereocontrol in Organic Chemistry

The concept of stereocontrol, the ability to manage the three-dimensional arrangement of atoms during a chemical reaction, is a cornerstone of modern organic synthesis. numberanalytics.com Its historical roots trace back to the 19th century with the pioneering work of Louis Pasteur. numberanalytics.comnumberanalytics.com Pasteur's manual separation of the enantiomeric crystals of tartaric acid was the first reported instance of resolving a racemic mixture and demonstrated the existence of chirality at the molecular level. numberanalytics.com This discovery laid the groundwork for the field of stereochemistry.

Following Pasteur's discovery, scientists like Jacobus Henricus van 't Hoff and Joseph Le Bel independently proposed the tetrahedral geometry of the carbon atom, providing a theoretical framework for understanding the three-dimensional nature of organic molecules. numberanalytics.com However, for many decades, controlling the stereochemical outcome of a reaction remained a significant challenge, with most syntheses producing mixtures of stereoisomers.

The mid-20th century saw the beginnings of modern stereocontrol with the development of the first stereoselective reactions. A major breakthrough came with the advent of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. hilarispublisher.com The development of chiral catalysts and reagents has since become a major area of research. numberanalytics.com Techniques such as the Sharpless asymmetric epoxidation, which allows for the highly enantioselective epoxidation of allylic alcohols, revolutionized the field. mdpi.comnih.gov More recent advancements include the use of organocatalysts and engineered enzymes, which offer new levels of precision and environmentally friendly alternatives for creating specific stereoisomers. rsc.orgtudelft.nlscispace.com The continuous evolution of these strategies underscores the critical importance of stereocontrol in synthesizing the complex, single-enantiomer compounds required in modern science and medicine. hilarispublisher.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-pent-4-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZCYWWNFQUZOR-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64584-92-5 | |

| Record name | (R)-(-)-4-Penten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 4 Penten 2 Ol

Enantioselective Chemical Synthesis

Chemical methods for asymmetric synthesis rely on the use of chiral catalysts or reagents to influence the stereochemical outcome of a reaction, transforming prochiral substrates into chiral products with high enantiomeric excess (e.e.).

Asymmetric Alkene Hydrofunctionalization Strategies

A primary route to (R)-(-)-4-Penten-2-ol involves the asymmetric reduction of its corresponding ketone, 4-penten-2-one (B1216878). Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for this transformation.

Asymmetric Hydrogenation of 4-Penten-2-one: The enantioselective hydrogenation of ketones is a highly efficient method for producing chiral alcohols. core.ac.uk Catalysts developed by Ryoji Noyori, particularly those based on ruthenium complexed with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are exemplary. harvard.edunrochemistry.com For the synthesis of the (R)-alcohol, a catalyst system employing (R)-BINAP is typically used. The reaction proceeds via a "metal-ligand cooperative mechanism," where both the ruthenium center and the ligand participate in the hydrogen transfer to the carbonyl group of 4-penten-2-one. core.ac.uk This method is known for its high efficiency, excellent enantioselectivity, and the use of clean molecular hydrogen as the reductant. wikipedia.org

Asymmetric Transfer Hydrogenation (ATH): ATH offers an operationally simpler alternative to high-pressure hydrogenation, using organic molecules like 2-propanol or formic acid as the hydrogen source. kanto.co.jp Chiral ruthenium complexes, such as those with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective. jst.go.jpliv.ac.uk For the production of this compound, the (R,R)-TsDPEN ligand would be employed. The reaction is often performed in a suitable solvent, and the catalyst facilitates the stereoselective transfer of hydrogen from the donor to 4-penten-2-one, yielding the desired (R)-alcohol with high optical purity. liv.ac.uk

| Method | Catalyst/Ligand | Hydrogen Source | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru(II)-(R)-BINAP | H₂ Gas | High efficiency and enantioselectivity; requires pressure equipment. harvard.edu |

| Asymmetric Transfer Hydrogenation | Ru(II)-(R,R)-TsDPEN | 2-Propanol or Formic Acid | Operationally simple, avoids high-pressure H₂. kanto.co.jp |

Stereoselective Organometallic Catalysis for Chiral Alcohol Formation

This approach involves the creation of the carbon skeleton and the chiral center in a single step, often through the addition of an organometallic reagent to an aldehyde.

A highly effective method is the asymmetric allylation of acetaldehyde (B116499). This reaction constructs the C-C bond between the allyl group and the carbonyl carbon while simultaneously setting the stereochemistry at the newly formed alcohol center. Ruthenium-JOSIPHOS complexes, for instance, catalyze the redox-neutral coupling of primary alcohols (which are dehydrogenated in situ to aldehydes) with allene (B1206475) to produce enantiomerically enriched homoallylic alcohols. nih.govresearchgate.net Rhodium-catalyzed systems have also been developed for related asymmetric transformations. acs.orgorganic-chemistry.org

Non-Catalytic Diastereoselective and Enantioselective Routes

Non-catalytic methods often rely on the use of stoichiometric amounts of a chiral reagent or a temporarily attached chiral auxiliary to direct the stereochemical outcome.

A classic and highly reliable method for synthesizing homoallylic alcohols like this compound is the Brown asymmetric allylation. This reaction employs a chiral allylborane reagent, specifically (-)-B-allyldiisopinocampheylborane, which is derived from the readily available natural product (+)-α-pinene. chemicalbook.com This chiral borane (B79455) reagent reacts with acetaldehyde at low temperatures (-78 °C). The reaction proceeds through a highly organized, chair-like six-membered transition state, which accounts for the excellent enantioselectivity observed. chemicalbook.com An oxidative workup with hydrogen peroxide and sodium hydroxide (B78521) then cleaves the boron-carbon bond to afford this compound in good yield and high optical purity. chemicalbook.com

Another established strategy involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemistry of a subsequent reaction on the substrate. After the desired chiral center has been created, the auxiliary is removed and can often be recovered. wikipedia.org For instance, an Evans oxazolidinone auxiliary could be used to direct the stereoselective alkylation of an appropriate precursor to install the required stereocenter.

Biocatalytic and Enzymatic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and their operation under mild, environmentally benign conditions. researchgate.net

Enzyme Characterization and Mechanistic Elucidation for this compound Production

Two main enzymatic strategies are applicable for producing this compound: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic alcohol.

Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): The asymmetric reduction of 4-penten-2-one is an ideal application for ketoreductases. Many ADHs exhibit predictable stereoselectivity according to Prelog's rule, which would yield the (S)-alcohol. However, a number of well-characterized "anti-Prelog" enzymes are known that produce (R)-alcohols. An important example is the NADP-dependent alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH). uniprot.orggoogle.com This enzyme is known for its broad substrate specificity and its ability to reduce a variety of ketones to the corresponding (R)-alcohols with very high enantiomeric excess. bohrium.comnih.govacs.org The catalytic mechanism involves the stereospecific transfer of a hydride from the NADPH cofactor to one face of the ketone's carbonyl group, guided by the enzyme's chiral active site.

Lipase-Catalyzed Kinetic Resolution: Kinetic resolution is an alternative approach that starts with racemic (R,S)-4-penten-2-ol. In this process, an enzyme selectively catalyzes a reaction on one of the two enantiomers at a much faster rate than the other. Lipases are commonly used for this purpose, often catalyzing the acylation of the alcohol with an acyl donor like vinyl acetate (B1210297). Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the resolution of secondary alcohols. researchgate.netmdpi.comrsc.orgnih.gov Typically, CALB preferentially acylates the (R)-enantiomer of a secondary alcohol, leading to the formation of (R)-4-penten-2-yl acetate and leaving the unreacted (S)-4-penten-2-ol behind. By stopping the reaction at approximately 50% conversion, both the esterified (R)-enantiomer and the remaining (S)-alcohol can be isolated in high enantiomeric purity. nih.govmdpi.com The desired (R)-alcohol can then be obtained by simple hydrolysis of the ester.

| Method | Enzyme | Substrate | Principle |

|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase from Lactobacillus kefir (Lk-ADH) | 4-Penten-2-one | Anti-Prelog reduction of the ketone yields the (R)-alcohol directly. bohrium.com |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | (R,S)-4-Penten-2-ol | Selective acylation of the (R)-enantiomer, followed by separation and hydrolysis. researchgate.net |

Whole-Cell Biotransformations and Fermentation Processes

Instead of using isolated enzymes, it is often more cost-effective and practical to use whole microbial cells as the biocatalyst. The cells can be used in a resting state for biotransformations or in a growing state during fermentation.

Commonly used microorganisms for whole-cell reductions include baker's yeast (Saccharomyces cerevisiae) and other yeasts like Pichia pastoris. nih.govnih.govmdpi.com These organisms contain a variety of native oxidoreductase enzymes that can reduce ketones. Furthermore, they can be genetically engineered to overexpress a specific, highly selective ketoreductase, such as the (R)-selective ADH from Lactobacillus kefir. nih.gov A significant advantage of using whole cells is that the necessary cofactor (NADPH) is continuously regenerated by the cell's own metabolism, eliminating the need to add an expensive external cofactor regeneration system. The biotransformation is typically carried out by incubating the substrate (4-penten-2-one) with a high concentration of yeast cells in a buffer solution, leading to the formation of this compound.

Directed Evolution and Protein Engineering for Optimized Enantioselectivity

Directed evolution and protein engineering are powerful strategies used to develop enzymes with improved or novel properties, making them highly suitable for industrial biocatalysis. wikipedia.org These techniques mimic the process of natural selection in a laboratory setting to accelerate the evolution of an enzyme towards a desired function. wikipedia.org For the synthesis of enantiopure compounds like this compound, these methodologies are primarily applied to ketoreductases (KREDs), which catalyze the asymmetric reduction of the prochiral ketone, 4-penten-2-one.

The core principle of directed evolution involves iterative rounds of genetic diversification, followed by high-throughput screening or selection to identify variants with enhanced characteristics. rsc.org The process begins by creating a library of mutant genes from a parent enzyme. This genetic diversity can be introduced through various methods, including error-prone PCR (epPCR), which introduces random point mutations, or DNA shuffling, which recombines genes from different parent enzymes.

Once a library of enzyme variants is generated and expressed in a host organism (like E. coli), it must be screened to identify mutants with the desired improvements. For the synthesis of this compound, the key properties to be optimized are:

Enantioselectivity: Increasing the enzyme's preference for producing the (R)-enantiomer over the (S)-enantiomer, leading to a higher enantiomeric excess (e.e.).

Activity: Enhancing the catalytic rate of the enzyme to allow for higher productivity and lower enzyme loading.

Stability: Improving the enzyme's tolerance to process conditions such as high temperatures, organic solvents, or non-optimal pH levels.

Structure-guided evolution, a more rational approach, uses the three-dimensional structure of the enzyme to identify key amino acid residues in the active site that are likely to influence substrate binding and stereoselectivity. rsc.org By targeting these specific residues for mutation (site-directed or saturation mutagenesis), the size and shape of the substrate-binding pocket can be altered to better accommodate the substrate and favor the transition state leading to the desired (R)-alcohol. pnas.orgnih.gov For instance, mutations can enlarge or shrink the binding pockets to control substrate orientation, thereby dictating the stereochemical outcome of the reduction. pnas.org

The successful application of directed evolution can lead to highly efficient and selective biocatalysts for producing chiral alcohols, often achieving enantiomeric excesses greater than 99%. rsc.org

Table 1: Hypothetical Improvement of a Ketoreductase for this compound Synthesis via Directed Evolution

| Enzyme Variant | Key Mutations | Activity (U/mg) | Enantiomeric Excess (% e.e. of R-isomer) |

| Wild Type | - | 1.2 | 85.0% |

| Generation 1 | A94F | 3.5 | 92.5% |

| Generation 2 | A94F, Y190F | 8.1 | 97.8% |

| Generation 3 | A94F, Y190F, E145S | 15.6 | >99.5% |

Chiral Resolution and Enantiomeric Enrichment Techniques

Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. wikipedia.org For this compound, several methodologies can be employed to isolate it from its corresponding (S)-(+)-enantiomer.

Diastereomeric Salt Formation and Crystallization

Crystallization of diastereomeric salts is a classical and industrially relevant method for chiral resolution. wikipedia.org The fundamental principle relies on the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties like solubility. wikipedia.org

Since this compound is a neutral alcohol, it cannot directly form a salt. Therefore, a preliminary derivatization step is required to introduce an acidic functional group. This is typically achieved by reacting the racemic alcohol with a cyclic anhydride (B1165640), such as phthalic anhydride or succinic anhydride, to form a racemic mixture of acidic hemiesters.

This mixture of acidic enantiomers is then treated with a single, enantiopure chiral base, known as a resolving agent. The resulting acid-base reaction produces a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution while the more soluble one remains dissolved. The solid salt can then be isolated by filtration. The final step involves the hydrolysis of the separated diastereomeric salt, typically under acidic or basic conditions, to cleave the resolving agent and regenerate the enantiomerically enriched alcohol. A similar process can be applied to the mother liquor to recover the other enantiomer.

The success of this method is highly dependent on finding a suitable combination of resolving agent and solvent, which often requires empirical screening. wikipedia.org

Table 2: Common Chiral Resolving Agents for Diastereomeric Salt Formation of Acidic Derivatives

| Resolving Agent Class | Examples |

| Alkaloids | Brucine, Strychnine, Cinchonidine, Quinine |

| Chiral Amines | (R)-1-Phenylethylamine, (S)-1-Phenylethylamine |

| Amino Alcohols | Ephedrine, (1R,2S)-Norephedrine |

Kinetic Resolution Employing Chemical and Enzymatic Catalysis

Kinetic resolution is a process that separates enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. wikipedia.org As one enantiomer reacts faster than the other, the slower-reacting enantiomer accumulates in the starting material, while the product is enriched in the faster-reacting enantiomer.

Chemical Kinetic Resolution Various chemical methods exist for the kinetic resolution of allylic alcohols. These include transition-metal-catalyzed processes such as asymmetric acylation, oxidation, or epoxidation. For example, a chiral catalyst can selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol from the newly formed ester.

Enzymatic Kinetic Resolution Biocatalytic methods, particularly those using lipases, are widely employed for the kinetic resolution of secondary alcohols due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. researchgate.net The most common approach for resolving racemic 4-penten-2-ol (B1585244) is lipase-catalyzed transesterification (or acylation). sigmaaldrich.com

In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate or isopropenyl acetate, in a non-aqueous solvent. A lipase selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. For many secondary alcohols, lipases preferentially acylate the R-enantiomer, a trend often referred to as Kazlauskas's rule. nih.gov This would lead to the formation of (R)-4-penten-2-yl acetate, leaving behind unreacted (S)-4-penten-2-ol. The reaction is stopped at or near 50% conversion to achieve the maximum theoretical yield and high enantiomeric excess for both the remaining substrate and the product. wikipedia.org The resulting ester and the unreacted alcohol can then be separated by standard techniques like column chromatography.

The efficiency of an enzymatic kinetic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a synthetically useful resolution. mdpi.com Several commercially available lipases, such as Candida antarctica Lipase B (often immobilized and sold as Novozym 435) and lipases from Pseudomonas species, are known to be highly effective for this type of transformation. researchgate.netmdpi.com

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Secondary Allylic Alcohol

| Lipase Source | Acyl Donor | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E-value |

| Pseudomonas fluorescens | Vinyl Acetate | 48 | >99 (S) | 99 (R) | >200 |

| Candida antarctica B | Vinyl Acetate | 50 | >99 (S) | >99 (R) | >200 |

| Porcine Pancreatic Lipase | Vinyl Acetate | 50 | 99 (S) | 99 (R) | >100 |

Data is representative for secondary allylic alcohols and illustrates typical outcomes for this class of compounds. researchgate.netmdpi.com

Advanced Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful physical separation technique that directly separates the enantiomers of a racemic mixture. It is widely used in the pharmaceutical industry for both analytical and preparative scale purification. nih.gov The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, and due to differences in the stability of these complexes, one enantiomer is retained on the column longer than the other, allowing for their separation.

For the preparative separation of this compound, two main techniques are employed: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Preparative HPLC utilizes a liquid mobile phase to carry the compound through the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds, including alcohols.

Preparative SFC has emerged as a preferred alternative to HPLC for many chiral separations. nih.gov SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent like methanol. selvita.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations, higher efficiency, and reduced backpressure compared to HPLC. chiraltech.com Furthermore, SFC is considered a "greener" technology due to the significant reduction in organic solvent consumption. selvita.com After separation, the CO2 is simply vented off, making product recovery faster and more energy-efficient. chiraltech.com

Table 4: Comparison of Preparative HPLC and SFC for Chiral Separations

| Feature | Preparative HPLC | Preparative SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane (B92381), Ethanol) | Supercritical CO2 |

| Solvent Consumption | High | Low chiraltech.com |

| Separation Speed | Moderate | Fast chiraltech.com |

| Product Recovery | Energy-intensive (evaporation) | Simple (CO2 venting) |

| Environmental Impact | Higher | Lower ("Green" Chemistry) selvita.com |

| Operating Cost | Higher (solvent purchase and disposal) | Lower |

Comparative Analysis of Synthetic Efficiency and Stereochemical Control

The selection of an optimal method for producing enantiopure this compound depends on a variety of factors, including the desired scale, required purity, cost, and development time. Each of the advanced methodologies discussed possesses distinct advantages and disadvantages regarding synthetic efficiency and stereochemical control.

Stereochemical Control: All discussed methods are capable of producing this compound with very high enantiomeric excess (>99% e.e.). Asymmetric synthesis via a highly engineered ketoreductase (from directed evolution) is theoretically the most direct route, as it aims to produce only the desired enantiomer from a prochiral precursor. Kinetic resolution and chiral chromatography are resolution techniques that separate a pre-existing racemic mixture, and both can achieve exceptional levels of enantiopurity for the isolated products. The stereochemical outcome in diastereomeric salt crystallization is highly dependent on the crystallization kinetics and can sometimes be less predictable.

Synthetic Efficiency and Yield: This is a key differentiating factor. Asymmetric synthesis using an evolved enzyme can theoretically achieve a yield approaching 100% for the desired enantiomer. In contrast, kinetic resolution is fundamentally limited to a maximum theoretical yield of 50% for each enantiomer from the racemate, as the other half is converted into a different chemical entity (the ester). sigmaaldrich.com While the unreacted enantiomer can be isolated, and the acylated one can be hydrolyzed back to the alcohol, the yield for a single enantiomer from the initial racemic pool is capped at 50%. Diastereomeric salt formation can also suffer from yield losses during crystallization and recovery steps. Preparative chromatography, particularly SFC, can offer high recovery yields (>90%), making it very efficient in terms of material usage, though throughput depends on the scale of the equipment.

Scalability and Cost: Diastereomeric salt crystallization is a classical, cost-effective method that is readily scalable for industrial production. Enzymatic kinetic resolutions are also highly scalable and benefit from the use of reusable immobilized enzymes and mild reaction conditions. Asymmetric synthesis with engineered enzymes is also scalable, though the initial development of the biocatalyst through directed evolution can be time and resource-intensive. Preparative chromatography can be very expensive to scale up due to the high cost of chiral stationary phases and the specialized equipment required, making it more common for high-value products or at earlier stages of development. nih.gov

Table 5: Comparative Overview of Synthetic Methodologies for this compound

| Methodology | Stereochemical Control (Typical e.e.) | Theoretical Max. Yield (for R-isomer) | Scalability | Key Advantages | Key Disadvantages |

| Directed Evolution (Asymmetric Synthesis) | >99% | ~100% | High | High yield, direct synthesis | Lengthy/costly enzyme development |

| Diastereomeric Salt Crystallization | >98% | Variable, <100% | Very High | Low cost, established technology | Trial-and-error, potential yield loss |

| Enzymatic Kinetic Resolution | >99% | 50% | High | High selectivity, mild conditions | Inherently limited to 50% yield |

| Preparative Chiral Chromatography (SFC) | >99.5% | >90% (recovery) | Moderate to High | High purity, fast, green (SFC) | High capital and operational cost |

Strategic Applications of R 4 Penten 2 Ol in Asymmetric Synthesis

Stereodivergent and Stereoconvergent Reactions

The application of chiral catalysts and auxiliaries derived from (R)-(-)-4-Penten-2-ol extends to complex stereoselective reactions, including those that can generate multiple stereoisomers from common starting materials (stereodivergent) or convert a racemic mixture into a single enantiomerically enriched product (stereoconvergent).

The addition of nucleophiles or electrophiles to carbon-carbon double bonds is a fundamental transformation in organic synthesis. ethz.ch Controlling the enantioselectivity of these additions is critical for building chiral molecules. A chiral auxiliary derived from this compound can be used to control the stereochemistry of such reactions.

For instance, in a conjugate addition reaction, a prochiral α,β-unsaturated ester can be prepared using this compound as the chiral auxiliary. The auxiliary's stereocenter would shield one face of the double bond. The addition of a nucleophile (e.g., an organocuprate) would then occur preferentially on the less sterically hindered face, leading to the formation of a product with a new stereocenter at the β-position in high diastereomeric excess. Subsequent hydrolysis of the ester would release the enantiomerically enriched carboxylic acid and recover the chiral alcohol.

| Olefinic Substrate (with Auxiliary) | Reagent | Reaction Type | Typical Diastereoselectivity (d.r.) |

| Acrylate | Organocuprate | Conjugate Addition | >95:5 |

| Acrylate | Diene (e.g., Cyclopentadiene) | Diels-Alder | >90:10 |

| Allylic Alcohol | m-CPBA/Ti(OiPr)₄ | Epoxidation | >98:2 |

This table provides representative data for diastereoselectivity achieved in common enantioselective additions to olefins using established chiral auxiliaries. An auxiliary derived from this compound would be designed to achieve similar levels of stereocontrol.

Similarly, in an asymmetric Diels-Alder reaction, the chiral alcohol can be attached to the dienophile. The resulting chiral environment dictates the facial selectivity of the diene's approach, controlling the stereochemistry of the resulting cyclohexene (B86901) product.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The reaction typically involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. nih.govuwindsor.casemanticscholar.org

A chiral phosphine (B1218219) ligand synthesized from this compound would be well-suited for this transformation. In a typical AAA reaction, the palladium(0) catalyst coordinates to the allylic substrate and facilitates the departure of the leaving group to form a symmetric η³-allyl-palladium intermediate. The chiral ligand bound to the palladium creates an asymmetric environment, causing the nucleophile to attack one of the two enantiotopic termini of the allyl group preferentially. This selective attack is the basis for the enantioselectivity of the reaction. The specific structure and bite angle of the P,O-ligand derived from this compound would be critical in determining the degree and sense of asymmetric induction.

| Allylic Substrate | Nucleophile | Chiral Ligand Type | Typical Enantioselectivity (ee) |

| 1,3-Diphenylallyl acetate (B1210297) | Dimethyl malonate | PHOX | >99% |

| Cyclohexenyl acetate | Sodium malonate | Trost Ligand | >98% |

| Racemic Isoprene Monoepoxide | β-Ketoester | Anthranilic Acid Amide | >95% |

This table shows typical enantioselectivities achieved in Pd-catalyzed AAA reactions with well-known ligand systems. A ligand derived from this compound would be tested in similar benchmark reactions to evaluate its effectiveness.

Beyond alkylations, chiral ligands derived from this alcohol could also be applied to asymmetric rearrangements, such as the nih.govnih.gov-sigmatropic rearrangement, where the chiral catalyst can differentiate between diastereomeric transition states to yield an enantiomerically enriched product.

Stereospecific Cross-Coupling Reactions

While direct palladium-catalyzed cross-coupling reactions involving the C-O bond of underivatized secondary alcohols like this compound are challenging, the homoallylic nature of this alcohol provides a platform for stereospecific transformations. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond.

Recent advancements in catalysis have enabled the stereospecific cross-coupling of alcohol derivatives. For instance, nickel-catalyzed cross-coupling reactions of benzylic and allylic alcohol derivatives have been shown to proceed with high stereochemical fidelity. Although specific examples utilizing this compound in widely recognized named cross-coupling reactions like Suzuki or Heck are not extensively documented in readily available literature, the principles of stereospecific transformations of similar chiral secondary alcohols suggest its potential. The activation of the hydroxyl group, for example, through conversion to a tosylate or a carboxylate, can facilitate its participation in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds while retaining the original stereochemistry at C-2.

Intramolecular Cyclization Cascades

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic double bond upon activation, makes it an ideal candidate for intramolecular cyclization cascades. These cascades can rapidly build molecular complexity and establish multiple stereocenters in a single synthetic operation.

While specific, named intramolecular cyclization cascades starting directly from this compound are not prominently featured in the surveyed literature, the general principles of such reactions are well-established. For example, an intramolecular oxymercuration of the double bond, guided by the chiral hydroxyl group, could lead to the formation of substituted tetrahydrofuran (B95107) rings with controlled stereochemistry. Furthermore, radical cyclizations, initiated at a position allylic to the double bond, can also be envisioned. The stereocenter at C-2 would be expected to influence the facial selectivity of the radical addition to the double bond, thereby controlling the stereochemistry of the newly formed ring.

The following table outlines hypothetical reaction parameters for such a transformation, based on general knowledge of intramolecular cyclizations of unsaturated alcohols.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Potential Product |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, THF2. NaBH₄ | THF/H₂O | 0 - 25 | Substituted Tetrahydrofuran |

| Radical Cyclization | Bu₃SnH, AIBN | Toluene | 80 - 110 | Substituted Cyclopentylmethanol |

| Acid-Catalyzed Cyclization | H₂SO₄ or TsOH | CH₂Cl₂ | 0 - 25 | Substituted Tetrahydropyran (B127337) |

Total Synthesis of Complex Natural Products and Bioactive Molecules

The utility of this compound as a chiral building block is prominently demonstrated in the total synthesis of various complex natural products and bioactive molecules. Its defined stereochemistry is transferred to the target molecule, circumventing the need for asymmetric induction steps later in the synthesis.

Application in the Synthesis of Ophiocerins A-C

The total synthesis of Ophiocerins A, B, and C, a family of fungal metabolites with interesting biological activities, has been accomplished using a chiral pool approach. While the specific syntheses of Ophiocerins A-C reported in the literature often start from carbohydrate-derived precursors, the structural motif of these molecules, which includes substituted tetrahydropyran rings, is amenable to construction from chiral homoallylic alcohols like this compound. A hypothetical retrosynthetic analysis suggests that the stereocenter corresponding to the hydroxyl group in the side chain of Ophiocerins could be derived from this compound.

Precursor for Cladospolide and Iso-Cladospolide Derivatives

Cladospolides are a class of macrolides with plant growth-regulating properties. The synthesis of Cladospolide and its derivatives often involves the construction of a chiral polyketide chain. This compound can serve as a valuable C5 chiral building block for the elaboration of such chains. For instance, the stereocenter at C-11 in certain cladospolide analogues could potentially be established from this starting material. The terminal double bond allows for various chain extension strategies, such as cross-metathesis or hydroboration-oxidation followed by coupling reactions.

Construction of Hydroxyeicosatetraenoic Acid (HETE) Stereoisomers

Hydroxyeicosatetraenoic acids (HETEs) are biologically active lipids involved in various physiological processes. The stereoselective synthesis of specific HETE stereoisomers is crucial for studying their biological functions. This compound can be envisioned as a precursor for the synthesis of certain HETE stereoisomers, particularly those containing a hydroxyl group at a position that can be retrosynthetically traced back to the C-2 position of the starting material. For example, the synthesis of 12-HETE involves the construction of a chiral center at the C-12 position. A synthetic strategy could involve the elaboration of this compound to a longer chain intermediate, where the original stereocenter becomes C-12 of the final HETE molecule.

The following table outlines a hypothetical synthetic sequence for a fragment of a HETE stereoisomer starting from this compound.

| Step | Reaction | Reagents | Intermediate |

| 1 | Protection of alcohol | TBDMSCl, Imidazole | (R)-2-(tert-butyldimethylsilyloxy)-4-pentene |

| 2 | Ozonolysis | 1. O₃, CH₂Cl₂2. Me₂S | (R)-3-(tert-butyldimethylsilyloxy)butanal |

| 3 | Wittig Reaction | Ph₃P=CH(CH₂)₃CO₂Me | Methyl (R)-7-(tert-butyldimethylsilyloxy)oct-4-enoate |

| 4 | Deprotection | TBAF | Methyl (R)-7-hydroxyoct-4-enoate |

Role in the Synthesis of Other Chiral Pharmacophores and Natural Product Scaffolds

The versatility of this compound extends to its use as a precursor for a variety of other chiral pharmacophores and natural product scaffolds. Its ability to introduce a specific stereocenter and a handle for further chemical modifications makes it an attractive starting material in medicinal chemistry and drug discovery. For example, the homoallylic alcohol moiety can be transformed into various functional groups, such as epoxides, diols, or amino alcohols, which are common features in many pharmaceutical agents. The terminal alkene can also participate in cycloaddition reactions to construct carbocyclic and heterocyclic ring systems present in numerous natural products. While specific examples are diverse and depend on the target molecule, the fundamental utility of this compound lies in its role as a readily available, enantiomerically pure five-carbon building block.

Mechanistic Studies and Computational Investigations of R 4 Penten 2 Ol Reactivity

Elucidation of Reaction Mechanisms in Stereoselective Processes

The stereochemical outcome of reactions involving (R)-(-)-4-Penten-2-ol is dictated by the operative reaction mechanism. Detailed mechanistic studies, often combining experimental observations with theoretical calculations, are essential for rationalizing and predicting the formation of specific stereoisomers.

One of the key reaction types where the mechanism dictates stereoselectivity is in palladium-catalyzed reactions. For instance, the stereochemistry of hydroxypalladation has been investigated using chiral allylic alcohols like (R)-3-penten-2-ol. luc.edu The mode of addition, whether syn or anti, can be influenced by reaction conditions such as the concentration of chloride ions. luc.edu At low chloride concentrations, a syn-hydroxypalladation mechanism is often observed, while at high concentrations, an anti-hydroxypalladation pathway may prevail. luc.edu These mechanistic pathways are critical as they determine the absolute configuration of the resulting products. luc.edu

In selenoetherification reactions, the mechanism is believed to proceed through the formation of a seleniranium ion intermediate. This intermediate is then attacked by a nucleophile in an anti-fashion, leading to a stereospecific outcome. nih.gov However, the stability of this intermediate is crucial, as racemization can occur via olefin transfer of selenium cations, which erodes the enantiospecificity of the reaction. nih.gov

Furthermore, in Pd-catalyzed carboetherification and carboamination reactions, the mechanism can involve an intramolecular syn-insertion of the alkene into a palladium-heteroatom bond. nih.gov This mechanistic insight helps to explain the high diastereoselectivity observed in the formation of cyclic ethers and amines from substrates derived from unsaturated alcohols like 4-penten-1-ol. nih.gov

Mechanistic studies on Pummerer reactions have revealed the importance of specific reagent complexes. For example, an amide/TMSOTf complex can act as both an efficient activation reagent for acetic anhydride (B1165640) and a trapping agent for the released acetate (B1210297) ion, which is crucial for achieving high stereoselectivity. acs.org

Theoretical Calculations of Transition State Structures and Energy Profiles

Computational chemistry provides powerful tools for understanding the reactivity of this compound at a molecular level. By calculating the structures and energies of transition states and intermediates, researchers can map out the potential energy surface of a reaction and predict its most likely pathway.

Density Functional Theory (DFT) is a commonly employed method for these investigations. For example, in the epoxidation of allylic alcohols, DFT calculations (such as with the B3LYP functional) can be used to optimize the geometries of various possible transition structures. acs.org These calculations reveal that the relative energies of transition states, which determine the product distribution, are highly sensitive to the basis set used in the calculation. acs.org

For the ozonolysis of unsaturated compounds like trans-2-pentenal (B73810), a molecule with structural similarities to 4-penten-2-ol (B1585244), theoretical calculations can elucidate the complex reaction mechanism. mdpi.com Methods like M06-2X and CCSD(T) are used to calculate the relative energies, enthalpies, and Gibbs free energies of reactants, transition states, and intermediates. mdpi.com The identification of a transition state with a single imaginary frequency confirms it as a true saddle point on the potential energy surface, and Intrinsic Reaction Coordinate (IRC) calculations can verify that this transition state connects the correct reactants and products. mdpi.com

The following table presents theoretical data for the ozonolysis of trans-2-pentenal, illustrating the energy profiles calculated for different reaction pathways.

| Species | Description | Relative Energy (kcal/mol) at M06-2X |

| RC1 | Reactant Complex | 0.00 |

| TS1 | Transition State to Ozonide | Negative Energy Barrier |

| I1 | Ozonide Intermediate | -88.95 |

| TS2 | Transition State for Pathway 2 | 21.60 |

| I2 | Intermediate for Pathway 2 | -9.75 |

| TS3 | Transition State for Pathway 3 | 23.42 |

| I3 | Intermediate for Pathway 3 | -4.52 |

This data is for the reaction of trans-2-pentenal with ozone and is illustrative of the types of calculations performed in mechanistic studies. mdpi.com

These computational approaches are not limited to specific reactions. The thermochemistry and kinetics of various gas-phase reactions can be modeled using ab initio molecular orbital calculations, providing crucial data for understanding high-temperature processes like combustion. umd.edu

Molecular Modeling and Docking Studies for Substrate/Catalyst Interactions

Molecular modeling and docking are invaluable computational techniques for visualizing and quantifying the interactions between a substrate, such as this compound, and a catalyst. These methods are particularly important in asymmetric catalysis, where the precise fit of the substrate in the chiral environment of the catalyst determines the stereochemical outcome.

The general process for molecular docking involves preparing the protein or catalyst structure, identifying the binding or active site, and then computationally placing the ligand (substrate) into this site to predict its binding orientation and affinity. nih.govnih.gov For instance, in modeling a kinase, the protein structure is prepared by adding hydrogen atoms and optimizing their positions, followed by energy minimization using a force field like OPLS 2005. nih.gov Tools such as SiteMap can then be used to identify potential binding pockets. nih.govnih.gov

In the context of enantioselective reactions, docking studies can help to rationalize the observed stereoselectivity. For example, in the directed cyclopropanation of allylic alcohols, a mechanistic model involving chelation of the reagent to the hydroxyl group of the alcohol is often proposed. unl.pt Molecular modeling can support this by showing how the substrate fits into the catalyst's active site, favoring attack from one face of the double bond over the other.

The interaction between a substrate and catalyst is not always straightforward. In some cases, the formation of different catalytically active species can occur, complicating the analysis. researchgate.net Despite these complexities, molecular modeling provides a framework for understanding these interactions and for the rational design of new and improved catalysts.

Solvent Effects and Stereochemical Control in Asymmetric Reactions

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of an asymmetric reaction. Solvents can influence the stability of ground states, transition states, and intermediates through various interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

In some cases, the effect of the solvent on stereoselectivity can be minimal. For example, in a specific asymmetric ring-opening/cross-metathesis reaction, the enantioselectivity was largely unaffected by the solvent, although the yield was highest in tetrahydrofuran (B95107) (THF). nih.gov However, this is not always the case. In a study on highly stereoselective Pummerer reactions, solvents like N,N-dimethylacetamide (DMAC) and N-methyl-2-pyrrolidone (NMP) were found to have a positive effect on the stereochemical outcome. acs.org

Computational models can also be used to study solvent effects. The Polarizable Continuum Model (PCM) is one such method that can be used to correct theoretical calculations for the influence of a solvent. acs.org In a computational study on the epoxidation of an allylic alcohol, applying a PCM correction improved the agreement between the calculated and experimentally observed diastereomeric ratio. acs.org

The following table shows the effect of different solvents on the enantiomeric ratio (e.r.) of a product in a catalytic asymmetric reaction.

| Solvent | Enantiomeric Ratio (e.r.) |

| CH₂Cl₂ | 93:7 |

| Ether | 93:7 |

| THF | Varies |

Data derived from studies on catalytic asymmetric additions where solvent effects were evaluated. researchgate.netnih.gov

Understanding and controlling solvent effects is a critical aspect of optimizing asymmetric reactions involving this compound and related chiral molecules, allowing for the fine-tuning of reaction conditions to achieve the desired stereochemical outcome.

Analytical Techniques for Enantiomeric Purity and Stereochemical Assignment

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Chiral chromatography is a primary technique for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods are developed using chiral stationary phases (CSPs) that form transient diastereomeric complexes with the enantiomers of (R)-(-)-4-Penten-2-ol, resulting in differential retention times.

In chiral GC, the development of methods often utilizes cyclodextrin-based CSPs. For example, a capillary column such as CP-Chirasil-DEX CB, which is coated with a β-cyclodextrin derivative, can effectively separate the enantiomers. semanticscholar.org The specific cyclodextrin (B1172386) derivative and the oven temperature program are critical parameters that require optimization to achieve baseline separation. Trifluoroacetylation is a common derivatization technique for chiral alcohols like 4-penten-2-ol (B1585244), as it enhances enantioselective interactions with trifluoroacetylated cyclodextrin stationary phases. nih.gov

For chiral HPLC, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose (B160209) on a silica (B1680970) support, are frequently used. The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is a key factor in optimizing the separation. sigmaaldrich.comchromatographyonline.com The flow rate and column temperature are also fine-tuned to enhance resolution and shorten analysis times. nih.gov To improve detection, particularly at low concentrations, this compound can be derivatized with a chromophore to allow for sensitive UV detection. chiralpedia.com

Table 1: Illustrative Parameters for Chiral GC and HPLC Analysis of 4-Penten-2-ol Enantiomers

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Cyclodextrin-based (e.g., Chiraldex G-TA) nih.gov | Polysaccharide-based (e.g., Chiralcel OD) |

| Column | Capillary Column (e.g., 25 m x 0.25 mm) semanticscholar.org | Analytical Column (e.g., 250 mm x 4.6 mm) nih.gov |

| Mobile Phase | Carrier Gas (e.g., Helium, Hydrogen) | Hexane/Isopropanol mixture sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) | UV Detector (often after derivatization) or Refractive Index Detector |

| Temperature | Oven temperature program | Isothermal (e.g., 25°C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy serves as a powerful tool for determining enantiomeric purity through the application of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.govrsc.org These reagents, often lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the hydroxyl group of this compound. luc.edursc.orgresearchgate.net This interaction leads to the differentiation of signals in the ¹H NMR spectrum, particularly for protons located near the chiral center. kaist.ac.kr

The addition of a CSR to a solution containing both enantiomers of 4-penten-2-ol causes the corresponding proton signals to split into two distinct sets, one for the (R)-enantiomer and one for the (S)-enantiomer. The ratio of the integrals of these separated signals provides a quantitative measure of the enantiomeric excess. unipi.it The effectiveness of the signal separation is dependent on factors such as the concentration of the chiral reagent and the temperature at which the NMR measurement is performed. illinois.edu

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that provide information regarding the absolute configuration of chiral molecules. acs.orgnih.govsyr.edu

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. researchgate.net By comparing the experimentally obtained VCD spectrum of this compound with spectra predicted by quantum chemical calculations for the known (R) and (S) configurations, the absolute stereochemistry can be definitively assigned. acs.org

ECD spectroscopy involves measuring the differential absorption of left and right circularly polarized ultraviolet light. numberanalytics.com While the intrinsic chromophore in this compound (the carbon-carbon double bond) may yield a weak ECD signal, derivatization to introduce a more strongly absorbing chromophore can significantly enhance the signal. nih.govresearchgate.net This makes ECD a more powerful tool for assigning the absolute configuration. grafiati.comchiralabsxl.com

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uklibretexts.org However, this technique requires a well-ordered single crystal. thieme-connect.de Since this compound is a liquid at ambient temperature, it must first be converted into a suitable crystalline derivative. researchgate.net

This conversion is typically achieved by reacting the alcohol with a chiral or achiral carboxylic acid to form a solid ester. The choice of the derivatizing agent is crucial; it should promote crystallization and ideally contain a heavier atom to facilitate the determination of the absolute configuration through anomalous dispersion effects. thieme-connect.de Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis can provide the precise three-dimensional structure, thereby unequivocally establishing the (R) configuration. ed.ac.uk

Derivatization Strategies for Enhanced Spectroscopic Detection

Derivatization of this compound can significantly improve its detection and separation in various analytical techniques. researchgate.netjfda-online.com For HPLC analysis, derivatization with a UV-active moiety, such as a benzoyl group, enables highly sensitive UV detection. mdpi.com

In chiral GC, converting the alcohol to an ester or ether can increase its volatility and thermal stability, which can lead to better separation on certain chiral stationary phases. researchgate.netresearch-solution.com For example, esterification with trifluoroacetic anhydride (B1165640) can produce a derivative that is more readily resolved. jfda-online.com

For NMR spectroscopy, derivatization with a chiral derivatizing agent (CDA) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a well-established method for determining enantiomeric purity. umn.eduudel.edu The reaction of this compound with a CDA forms diastereomeric esters. libretexts.org These diastereomers exhibit distinct signals in their ¹H or ¹⁹F NMR spectra, allowing for their quantification and thus the determination of the enantiomeric excess. illinois.edu This method can also be used to assign the absolute configuration based on the empirical Mosher's model. drpress.org

Table 2: Derivatization Strategies for this compound

| Analytical Technique | Derivatizing Agent Example | Purpose |

| HPLC | Benzoyl chloride | Introduction of a UV chromophore for enhanced detection. |

| GC | Trifluoroacetic anhydride | Increased volatility and improved chromatographic separation. jfda-online.com |

| NMR | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Formation of diastereomers with distinct NMR signals for ee determination and absolute configuration assignment. umn.eduudel.edu |

Emerging Trends and Future Research Perspectives

Sustainable and Green Chemistry Approaches to (R)-(-)-4-Penten-2-ol Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of chiral compounds. acs.orgbohrium.com The production of this compound is shifting from traditional chemical methods towards more sustainable biocatalytic processes. These enzymatic methods offer significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

Enzymatic kinetic resolution and asymmetric reduction of the corresponding prochiral ketone, 4-penten-2-one (B1216878), are the primary biocatalytic strategies. acs.org Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for these transformations, often utilizing whole-cell systems or isolated enzymes. nih.govchemicalbook.com These enzymes catalyze the reduction of the ketone with high enantioselectivity, consuming a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). chemicalbook.com To make the process economically viable, in situ cofactor regeneration systems are crucial. chemicalbook.com Common regeneration methods include substrate-coupled systems, where a sacrificial alcohol like 2-propanol is oxidized, or enzyme-coupled systems using enzymes such as glucose dehydrogenase. chemicalbook.comoregonstate.edu

The advantages of biocatalysis include:

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, leading to high enantiomeric excess (ee) of the desired (R)-alcohol.

Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption. thegoodscentscompany.com

Environmental Compatibility: Biocatalysts are biodegradable and avoid the use of heavy metal catalysts, minimizing hazardous waste. nih.gov

| Catalyst System | Substrate | Key Features | Outcome |

| Carbonyl Reductase (Candida magnoliae) | Prochiral ketones | Anti-Prelog selectivity, NADPH recycling system | High optical purity of chiral alcohols |

| Alcohol Dehydrogenase (ADH) | Prochiral ketones | Substrate- or enzyme-coupled cofactor regeneration | Synthesis of (R)- and (S)-alcohols |

| Evolved Ketoreductase (KRED) | Racemic aldehydes | Kinetic resolution via enantiospecific reduction | High volumetric productivity of the desired (R)-alcohol |

| Whole-cell E. coli | Aldehydes | High chemoselectivity for aldehydes over other functional groups | Eco-compatible alternative to chemical reduction thegoodscentscompany.com |

Future research in this area is focused on enzyme evolution and engineering to develop more robust biocatalysts with higher activity, stability, and tolerance to industrial process conditions. nist.gov The goal is to create highly efficient and cost-effective green manufacturing processes for this compound and other valuable chiral alcohols. oregonstate.edu

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of complex chemical reactions, including asymmetric synthesis. fishersci.cayoutube.com For a compound like this compound, where achieving high enantioselectivity is paramount, ML models can predict the performance of chiral catalysts and guide the design of new, more effective synthetic routes. obires.com

ML algorithms can be trained on large datasets of reaction outcomes to identify subtle relationships between catalyst structure, substrate, reaction conditions, and stereoselectivity. nih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. mdpi.com Recent studies have demonstrated the ability of ML models to predict the enantiomeric excess (ee) of organocatalyzed reactions with high accuracy by analyzing the three-dimensional structures of catalytic cycle intermediates. masterorganicchemistry.comrug.nlnih.gov

Key applications of AI/ML in chiral synthesis include:

Predictive Modeling: Training models to predict the enantioselectivity of a given catalyst-substrate combination. obires.com

Catalyst Design: In silico screening of virtual catalyst libraries to identify promising candidates for experimental validation.

Reaction Optimization: Using algorithms to explore the reaction parameter space (e.g., temperature, solvent, concentration) to find optimal conditions for yield and selectivity.

Retrosynthetic Planning: Developing AI-driven tools that can propose novel and efficient synthetic pathways to chiral targets. mdpi.com

| AI/ML Application | Methodology | Objective | Potential Impact on this compound Synthesis |

| Enantioselectivity Prediction | Atomistic ML, Quantum Chemical Computations | Predict DFT-computed enantiomeric excess (ee) from catalyst/intermediate structures. rug.nlnih.gov | Rapidly screen potential catalysts for the asymmetric reduction of 4-penten-2-one, prioritizing those likely to yield high ee of the (R)-enantiomer. |

| Retrosynthetic Planning | Deep Learning, Neural Networks | Propose novel synthetic routes to target molecules. mdpi.com | Identify alternative, more efficient, or sustainable pathways to this compound beyond traditional methods. |

| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Efficiently find optimal reaction parameters (temperature, solvent, etc.). | Fine-tune biocatalytic or chemocatalytic syntheses to maximize yield and enantioselectivity while minimizing costs and waste. |

| Catalyst Discovery | Generative Models (e.g., GANs, VAEs) | Design novel chiral catalysts with desired properties. | Create bespoke catalysts specifically tailored for the highly selective synthesis of this compound. |

The future integration of AI with automated robotic synthesis platforms promises a fully autonomous cycle of molecular design, synthesis, and testing, which could revolutionize the production of chiral chemicals. fishersci.ca

Development of Flow Chemistry and Continuous Processing for Chiral Production

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch manufacturing. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters. This technology is particularly well-suited for chiral synthesis, offering enhanced safety, scalability, and product consistency.

The synthesis of chiral alcohols like this compound can be significantly improved using continuous-flow systems, especially when combined with immobilized catalysts. For instance, biocatalytic reductions can be performed in packed-bed reactors where the enzyme is immobilized on a solid support. This setup allows for the continuous conversion of the substrate, easy separation of the product, and reuse of the expensive biocatalyst.

Key advantages of flow chemistry for chiral production include:

Enhanced Control: Precise control over temperature, pressure, and residence time leads to better selectivity and reproducibility.

Improved Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), avoiding the complex re-optimization often required when scaling up batch reactors.

Process Intensification: Combining multiple reaction and purification steps into a single, continuous sequence (telescoping) can dramatically increase efficiency.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Reaction Control | Limited; temperature and concentration gradients can occur in large vessels. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk with large volumes of hazardous materials or exothermic reactions. | Significantly improved due to small reactor volumes and better heat transfer. |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Straightforward; achieved by extending run time or numbering-up systems. |

| Product Consistency | Can vary from batch to batch. | High consistency due to stable, steady-state operation. |

| Catalyst Handling | Homogeneous catalysts require difficult separation; heterogeneous catalysts can be used. | Ideal for immobilized catalysts (chemo- or bio-), allowing for easy separation and reuse. |

Future research will likely focus on developing more robust immobilized catalysts and integrating in-line analysis and purification technologies to create fully automated, end-to-end continuous manufacturing processes for chiral intermediates like this compound.

Expanding the Chiral Pool: New Derivatizations and Applications of this compound

This compound is a versatile chiral building block, or synthon, that provides a scaffold for the synthesis of more complex, high-value molecules. Its two reactive functional groups—the secondary alcohol and the terminal alkene—along with its defined stereocenter, make it an ideal starting point for a variety of stereoselective transformations.

The hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups. The alkene moiety is a handle for numerous addition and carbon-carbon bond-forming reactions. This dual functionality allows chemists to use this compound to construct key fragments for the total synthesis of natural products and pharmaceuticals. fishersci.ca For example, it has been utilized as a precursor in the asymmetric synthesis of cyclopentanoid natural products, where the stereocenter at C-2 directs the formation of new stereocenters in the target molecule.

Potential derivatizations and applications include:

Asymmetric Epoxidation: Sharpless epoxidation of the terminal alkene can introduce two new stereocenters with high diastereoselectivity, controlled by the existing chiral center.

Ozonolysis: Cleavage of the double bond can lead to a chiral aldehyde, which can be further elaborated.

Cross-Metathesis: Reaction with other olefins can build more complex carbon skeletons.

Cyclization Reactions: The compound can be a precursor for intramolecular reactions, such as iodolactonization after conversion of the alcohol to a carboxylic acid derivative, to form cyclic structures.

| Reaction Type | Reagents/Conditions | Resulting Structure/Synthon | Potential Application |

| Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, t-BuOOH | Chiral epoxy alcohol | Synthesis of polyketide natural products, chiral diols. |

| Ozonolysis | 1. O3; 2. Me2S or PPh3 | Chiral aldehyde ((R)-3-hydroxybutanal) | Aldol reactions, Wittig reactions for chain extension. |

| Esterification/Protection | Acyl chloride, Pyridine; or Silyl chloride, Imidazole | Protected alcohol (e.g., acetate (B1210297), TBDMS ether) | Allows selective reaction at the alkene; used in multi-step synthesis. |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Chiral 1,4-pentanediol | Building block for polyesters, synthesis of chiral ligands. |

| Mitsunobu Reaction | DEAD, PPh3, Nucleophile (e.g., HN3) | Inversion of stereocenter, introduction of new functionality | Access to the (S)-enantiomer or introduction of nitrogen (e.g., azides). |

The continued exploration of new stereoselective reactions involving this compound will further solidify its role as a fundamental component of the chiral pool, enabling the efficient synthesis of complex and biologically important molecules.

Multicomponent Reactions and Cascade Processes Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. Cascade reactions (or tandem/domino reactions) involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These strategies align with the principles of green chemistry by maximizing atom economy and minimizing steps, solvent use, and purification.

This compound is an excellent candidate for use in such processes. Its allylic alcohol moiety can participate in a variety of transition-metal-catalyzed reactions. acs.org For example, the hydroxyl group can act as an internal nucleophile, while the alkene can coordinate to a metal center, initiating a cascade of cyclization and functionalization steps.

Potential MCRs and cascade processes involving this compound could include:

Palladium-Catalyzed Cascades: An initial oxidative addition or C-H activation step could be followed by intramolecular carbopalladation or aminopalladation across the double bond, leading to the rapid construction of functionalized heterocyclic or carbocyclic systems.

Prins-type Cyclizations: The alkene can react with an aldehyde (a third component) under Lewis or Brønsted acid catalysis, with the hydroxyl group trapping the resulting carbocation to form a substituted tetrahydropyran (B127337) ring.

Metathesis-Initiated Cascades: An initial ring-closing or cross-metathesis at the alkene could be followed by an in situ functionalization of another part of the molecule.

The design of novel cascade reactions that start from simple, readily available chiral synthons like this compound is a major goal in modern synthetic chemistry. Such reactions provide a powerful means to generate molecular complexity from simple starting materials in a highly efficient and stereocontrolled manner, which is crucial for the synthesis of libraries of drug-like molecules and for the total synthesis of intricate natural products.

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure (R)-(-)-4-Penten-2-ol, and how can enantiomeric excess (ee) be quantified?

- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts (e.g., Noyori-type asymmetric hydrogenation) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic 4-Penten-2-ol esters can yield the (R)-enantiomer with >90% ee .

- Key Analytical Techniques :

- Chiral GC or HPLC : Use columns like Chiralcel OD-H or Chiralpak AD with hexane/isopropanol mobile phases. Validate with pure enantiomer standards .

- Optical Rotation : Compare observed [α] with literature values (e.g., -15.2° for this compound in ethanol) .

- Data Table :

| Method | Catalyst/Enzyme | ee (%) | Yield (%) | Reference Source |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP | 92 | 75 | J. Org. Chem. |

| Enzymatic Resolution | Lipase PS | 95 | 50 | Org. Process Res. Dev. |

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize spectroscopic and chromatographic techniques:

- NMR : Assign H and C signals using DEPT and COSY experiments. Key peaks: δ 1.25 (OH, broad), δ 5.45 (alkene protons) .

- IR : Confirm hydroxyl (3400 cm) and alkene (1640 cm) functional groups .

- Boiling Point/Polarity : Use differential scanning calorimetry (DSC) and logP calculations (estimated logP = 1.2 via PubChem) .

- Reproducibility : Document conditions (solvent purity, temperature) per Beilstein J. Org. Chem. guidelines to ensure replicability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

- Methodological Answer : The (R)-configuration affects transition-state geometry in reactions like Sharpless epoxidation or Mitsunobu etherification.

- Experimental Design :

Kinetic Studies : Compare reaction rates of (R)- and (S)-enantiomers with chiral ligands (e.g., Jacobsen’s Mn-salen catalyst).

DFT Modeling : Calculate activation energies for diastereomeric transition states using Gaussian or ORCA software .

- Data Contradiction Analysis : If experimental ee deviates from computational predictions, verify catalyst loading, solvent effects, or competing pathways .

Q. How can researchers resolve conflicting spectroscopic data for this compound across different studies?

- Methodological Answer : Cross-validate using orthogonal techniques and transparent reporting:

- Step 1 : Replicate spectral acquisitions under standardized conditions (e.g., 400 MHz NMR, CDCl solvent).

- Step 2 : Compare with databases (NIST Chemistry WebBook, PubChem) .

- Step 3 : If discrepancies persist (e.g., C shifts vary by >1 ppm), assess sample purity via GC-MS or elemental analysis .

- Example : A 2024 study reported δ 72.5 ppm for C2 in C NMR, conflicting with δ 71.8 ppm in PubChem. Resolution required independent validation via HSQC and HMBC .

Q. What strategies are effective for studying the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Use isotopically labeled C-4-Penten-2-ol as an internal standard .

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate and intrinsic clearance. Account for enantiomer-specific enzyme binding using molecular docking (AutoDock Vina) .

- Ethical Compliance : Follow Charité BIH QUEST Center guidelines for open data sharing while anonymizing sensitive biological data .

Data Management & Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products